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Compound of Interest

Compound Name: Anisodamine

Cat. No.: B1666042 Get Quote

Anisodamine is a naturally occurring belladonna alkaloid derived from plants of the

Solanaceae family, such as Anisodus tanguticus.[1][2] It functions as a non-subtype-selective

muscarinic and nicotinic cholinoceptor antagonist.[3][4] In the context of organophosphate (OP)

poisoning, anisodamine presents a multifaceted therapeutic potential that extends beyond its

primary anticholinergic activity.[1][3] It has been utilized in traditional Chinese medicine and is

considered an antidote for OP poisoning in China.[3][5]

Organophosphate compounds, commonly found in pesticides and chemical warfare agents,

induce toxicity by irreversibly inhibiting acetylcholinesterase (AChE).[1] This inhibition leads to

an accumulation of acetylcholine (ACh) at nerve synapses, causing a cholinergic crisis

characterized by overstimulation of muscarinic and nicotinic receptors.[1][6] Standard treatment

typically involves a combination of an anticholinergic drug like atropine, an oxime to reactivate

AChE (e.g., pralidoxime), and a benzodiazepine to control seizures.[3]

Anisodamine exhibits pharmacological effects similar to atropine and scopolamine, such as

reducing salivation, relaxing smooth muscle, and diminishing gastrointestinal motility.[3][5]

However, it is reported to be less potent and, crucially, less toxic than atropine, with weaker

effects on the central nervous system as it passes the blood-brain barrier less effectively.[2][3]

[7][8] Its therapeutic value in OP poisoning is enhanced by its additional properties, including

anti-inflammatory, antioxidant, antiarrhythmic, and anticoagulant effects, which address the

systemic pathophysiology of OP toxicity that involves inflammation and oxidative stress.[1][3][8]
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Anisodamine's primary mechanism in combating OP poisoning is the competitive antagonism

of muscarinic acetylcholine receptors (mAChRs), counteracting the effects of excessive ACh

accumulation.[5] This helps to alleviate the classic muscarinic symptoms such as

hypersecretion, bronchoconstriction, and bradycardia.[3]

Beyond this, anisodamine demonstrates significant anti-inflammatory effects. It can reduce the

production of pro-inflammatory cytokines like TNF-α and IL-1β.[3] This is partly achieved

through the cholinergic anti-inflammatory pathway. By blocking muscarinic receptors,

anisodamine may lead to increased ACh availability for α7 nicotinic ACh receptors (α7nAChR)

on immune cells like macrophages and microglia, which in turn suppresses cytokine

production.[3] It has been shown to reduce lung injury and the expression of IL-17A and IL-17F

in models of acute lung injury, a common complication in severe OP poisoning.[3]

Furthermore, anisodamine possesses antioxidant properties that protect against cellular

damage from free radicals, a key component of OP-induced pathology.[3][8] Its vasodilating

activity, potentially due to weak alpha-1 adrenergic antagonism, may improve microcirculation,

which is often compromised in shock states associated with severe poisoning.[8]

Clinical and Preclinical Evidence
Clinical experience, primarily from China, suggests that anisodamine can be effective in

patients with OP poisoning, particularly when high doses of atropine fail to achieve

"atropinization"—the state where cholinergic symptoms are adequately controlled.[1][9][10]

Retrospective studies and case reports indicate that the addition of anisodamine to the

treatment regimen can shorten the time to atropinization, reduce the total required dose of

atropine, and decrease the length of hospital stays.[3][9]

In one retrospective analysis of 64 OP poisoning patients who did not achieve atropinization

after 12 hours of high-dose atropine, the 28 patients who then received anisodamine had a

significantly shorter time to atropinization and a shorter hospital stay compared to the 36 who

continued with atropine alone.[3] A case report detailed a patient with severe OP poisoning

who, after 22 hours and 960 mg of atropine, remained unstable.[11] Following the

administration of 160 mg of anisodamine, atropinization was achieved within 4 hours, leading

to a significant clinical improvement.[5][11]
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Animal and in vitro studies have further substantiated these clinical findings, demonstrating

anisodamine's protective effects in various disease models by mitigating inflammation and

oxidative stress.[3][7]

Data Presentation
Table 1: Clinical Efficacy of Anisodamine in OP Poisoning Patients Unresponsive to Atropine

Parameter
Anisodamine
Group (n=28)

Atropine-Only
Group (n=36)

P-value Reference

Time to
Atropinization
(hours)

24.3 ± 4.3 29.2 ± 7.0 < 0.05 [3][9]

Hospital Stay

(days)
5.3 ± 2.5 6.9 ± 2.3 < 0.05 [3][9]

Data from a retrospective analysis of patients who failed to achieve atropinization after 12

hours of high-dose atropine treatment.[3][9]

Table 2: Case Report Data for Anisodamine Intervention

Parameter
Atropine
Treatment
Phase

Anisodamine
Intervention

Outcome Reference

Duration of
Treatment

22 hours 4 hours - [11]

Cumulative

Atropine Dose
960 mg - - [11]

Anisodamine

Dose
- 160 mg - [11]

| Clinical Status | Unstable, required ventilation | Atropinization achieved, stable | Patient

extubated after 5 days |[3][11] |

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1666042?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4867748/
https://pubmed.ncbi.nlm.nih.gov/27010563/
https://www.benchchem.com/product/b1666042?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4867748/
https://pubmed.ncbi.nlm.nih.gov/24561530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4867748/
https://pubmed.ncbi.nlm.nih.gov/24561530/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4867748/
https://pubmed.ncbi.nlm.nih.gov/24561530/
https://www.benchchem.com/product/b1666042?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/24758785/
https://pubmed.ncbi.nlm.nih.gov/24758785/
https://pubmed.ncbi.nlm.nih.gov/24758785/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4867748/
https://pubmed.ncbi.nlm.nih.gov/24758785/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1666042?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
Protocol 1: In Vivo Evaluation of Anisodamine in a
Rodent Model of Organophosphate Poisoning
Objective: To assess the therapeutic efficacy of anisodamine compared to atropine in a rat

model of acute dichlorvos poisoning.

Materials:

Male Wistar rats (200-250g)

Dichlorvos (OP agent)

Anisodamine hydrobromide

Atropine sulfate

Pralidoxime (2-PAM)

Saline solution (0.9% NaCl)

Syringes and needles for injection (intraperitoneal, intramuscular)

Blood collection tubes (with heparin)

Centrifuge

Spectrophotometer for AChE activity assay

Methodology:

Animal Acclimatization: House rats for one week under standard laboratory conditions (12h

light/dark cycle, 22±2°C, food and water ad libitum).

Induction of Poisoning: Administer a sub-lethal dose of dichlorvos (e.g., 15 mg/kg) via

intraperitoneal (IP) injection to induce OP poisoning. Observe for clinical signs (salivation,

tremors, lacrimation, convulsions).
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Treatment Groups (n=10 per group): Ten minutes post-OP injection, administer treatments

via intramuscular (IM) injection.

Control Group: Receives saline only.

OP Group: Receives dichlorvos followed by saline.

OP + Atropine Group: Receives dichlorvos followed by atropine sulfate (e.g., 10 mg/kg).

OP + Anisodamine Group: Receives dichlorvos followed by anisodamine (e.g., 20

mg/kg).

Combination Therapy: All groups (except control) should also receive a standard dose of

pralidoxime (e.g., 25 mg/kg, IM) to reactivate AChE.

Clinical Observation: Monitor animals continuously for the first 4 hours and then at regular

intervals for 24 hours. Score the severity of poisoning based on a standardized scale (e.g.,

rating salivation, tremors, etc.).

Blood Sampling: Collect blood samples via tail vein or cardiac puncture at baseline and at 2,

6, and 24 hours post-treatment.

Biochemical Analysis:

Centrifuge blood samples to separate plasma and red blood cells.

Measure red blood cell AChE activity using a spectrophotometric method (e.g., Ellman's

assay) to determine the level of AChE inhibition and reactivation.

Measure plasma levels of inflammatory markers such as TNF-α and IL-6 using ELISA kits.

Data Analysis: Compare survival rates, clinical scores, AChE activity levels, and

inflammatory marker concentrations between the groups using appropriate statistical tests

(e.g., ANOVA).

Protocol 2: In Vitro Assessment of Anisodamine's Anti-
Inflammatory Effects on Endothelial Cells
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Objective: To investigate the ability of anisodamine to suppress the inflammatory response in

pulmonary microvascular endothelial cells (PMVECs) challenged with an inflammatory

stimulus.[3]

Materials:

Rat pulmonary microvascular endothelial cells (PMVECs)

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

Lipopolysaccharide (LPS) from E. coli

Anisodamine hydrobromide

Cell culture plates (96-well, 24-well)

Incubator (37°C, 5% CO2)

ELISA kits for TNF-α and IL-1β

Reagents for immunofluorescence staining (e.g., primary antibody for NF-κB, fluorescently-

labeled secondary antibody, DAPI)

Fluorescence microscope

Methodology:

Cell Culture: Culture rat PMVECs in complete medium until they reach 80-90% confluency.

Experimental Setup: Seed cells into appropriate plates. Once attached, replace the medium

with a low-serum medium.

Pre-treatment: Treat the cells with varying concentrations of anisodamine (e.g., 1, 10, 100

µM) for 1 hour before inducing inflammation. Include a "no anisodamine" control group.

Inflammatory Challenge: Add LPS (e.g., 1 µg/mL) to all wells except the negative control

group to stimulate an inflammatory response.
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Incubation: Incubate the cells for a specified period (e.g., 6 or 24 hours).

Cytokine Measurement:

Collect the cell culture supernatant.

Measure the concentrations of TNF-α and IL-1β in the supernatant using ELISA kits

according to the manufacturer's instructions.

Immunofluorescence for NF-κB Translocation:

After treatment, fix the cells with 4% paraformaldehyde.

Permeabilize the cells with a detergent (e.g., Triton X-100).

Block non-specific binding sites.

Incubate with a primary antibody against the p65 subunit of NF-κB.

Incubate with a fluorescently-labeled secondary antibody.

Counterstain nuclei with DAPI.

Visualize the cells using a fluorescence microscope to assess the translocation of NF-κB

from the cytoplasm to the nucleus, a key step in the inflammatory signaling cascade.

Data Analysis: Quantify cytokine levels and the percentage of cells showing nuclear NF-κB.

Compare the LPS-treated group with the anisodamine pre-treated groups to determine if

anisodamine significantly reduces the inflammatory response.
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Caption: Mechanism of Anisodamine in Organophosphate Poisoning.
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Caption: Workflow for a preclinical in vivo study of Anisodamine.
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Caption: Multifaceted therapeutic effects of Anisodamine.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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